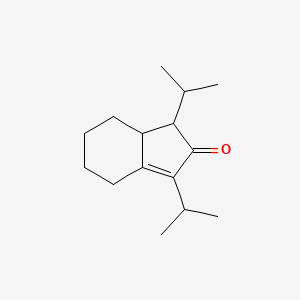
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one is a chemical compound with the molecular formula C13H20O It is a derivative of indanone, characterized by the presence of two isopropyl groups and a hexahydroindenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral bicyclic lactam as an intermediate, followed by reductive intramolecular alkylation and intramolecular aldolization to form the hexahydroindenone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,5,6,7,7a-Hexahydro-2H-inden-2-one
- 3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one
Uniqueness
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one is unique due to the presence of two isopropyl groups, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Propriétés
Formule moléculaire |
C15H24O |
|---|---|
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
1,3-di(propan-2-yl)-1,4,5,6,7,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C15H24O/c1-9(2)13-11-7-5-6-8-12(11)14(10(3)4)15(13)16/h9-11,13H,5-8H2,1-4H3 |
Clé InChI |
ZSVQBGUVAQDOOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C2CCCCC2=C(C1=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


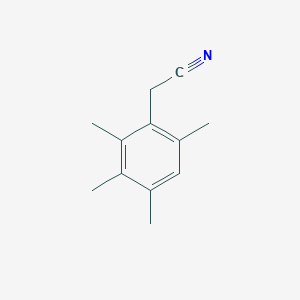
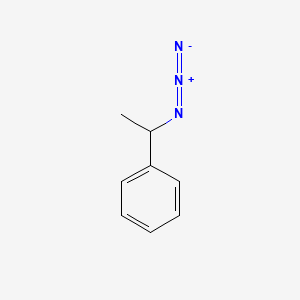
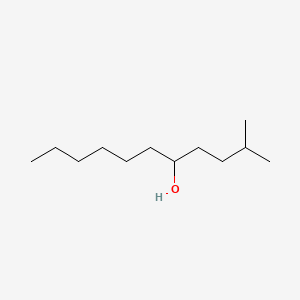
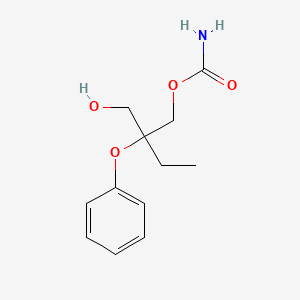

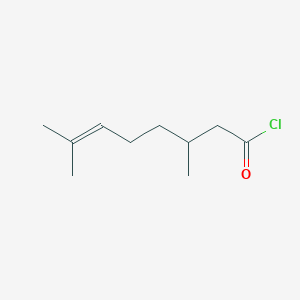
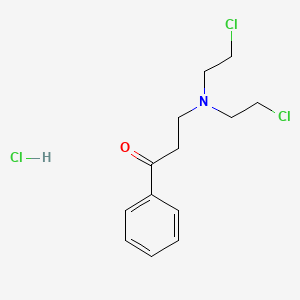


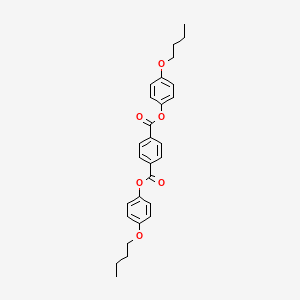
![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)



